(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide

Solid-State Characterization Chiral Purity Formulation Science

(S)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide (CAS 128257-10-3) is a chiral non-racemic pyrrolidine derivative featuring a primary carboxamide at the N1 position and a hydroxymethyl substituent at the C2 stereocenter in the (S)-configuration. The compound serves as a versatile small-molecule scaffold and chiral building block for medicinal chemistry and asymmetric synthesis applications , with 28 patent citations indicating sustained industrial and academic interest in this specific enantiomer.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 128257-10-3
Cat. No. B159673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
CAS128257-10-3
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)N)CO
InChIInChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10)/t5-/m0/s1
InChIKeyDLKMVGSBOOTVRL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide (128257-10-3): A Sought-After Chiral Pyrrolidine-1-carboxamide Building Block for Enantioselective Synthesis Procurement


(S)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide (CAS 128257-10-3) is a chiral non-racemic pyrrolidine derivative featuring a primary carboxamide at the N1 position and a hydroxymethyl substituent at the C2 stereocenter in the (S)-configuration . The compound serves as a versatile small-molecule scaffold and chiral building block for medicinal chemistry and asymmetric synthesis applications , with 28 patent citations indicating sustained industrial and academic interest in this specific enantiomer [1].

Why (S)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide Cannot Be Replaced by Racemic or (R)-Enantiomer Analogs in Chiral Procurement


Generic substitution with the racemic mixture (CAS 578740-82-6) or the (R)-enantiomer (CAS 578740-87-1) introduces divergent solid-state properties and, critically, negates the stereochemical integrity required for enantioselective transformations . The (S)-enantiomer exhibits a distinct melting endotherm (92.7–93.5 °C) relative to the racemate (94–96 °C), reflecting differential crystal packing that impacts purification, formulation, and storage behavior [1]. Furthermore, in chiral pool synthesis and asymmetric catalysis, the (S)-configuration is mandatory to achieve the desired absolute stereochemistry in downstream pharmaceutical intermediates; substitution with the opposite enantiomer yields the antipodal product with potentially distinct biological activity, while the racemate introduces an unresolved 1:1 mixture incompatible with enantioselective processes .

Quantitative Evidence Guide: How (S)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide Outperforms Its Closest Analogs in Key Procurement-Relevant Parameters


Melting Point Differentiation: (S)-Enantiomer (92.7–93.5 °C) vs Racemic Mixture (94–96 °C)

The (S)-enantiomer of 2-(hydroxymethyl)pyrrolidine-1-carboxamide (CAS 128257-10-3) exhibits a melting point of 92.7–93.5 °C , whereas the racemic mixture (CAS 578740-82-6) melts at 94–96 °C [1]. The observed 1.3–3.3 °C depression relative to the racemate is consistent with distinct crystal packing arrangements between the enantiopure and racemic solid forms. This measurable thermal-behavior difference directly impacts purification strategy (recrystallization solvent selection), solid-form handling, and thermal stability profiling during procurement qualification.

Solid-State Characterization Chiral Purity Formulation Science

Enantiomeric Integrity: Single (S)-Enantiomer vs Racemic Mixture for Asymmetric Synthesis Compatibility

The (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide is supplied as a single enantiomer with a chemical purity of ≥97% (HPLC) and is classified as a chiral building block for asymmetric synthesis . In contrast, the racemic mixture (CAS 578740-82-6) contains a 1:1 enantiomer composition (0% ee), making it fundamentally incompatible with stereospecific transformations where the (S)-configuration is required. While direct experimental enantiomeric excess data for this specific compound are not publicly reported from a single head-to-head study, the single-enantiomer designation is a class-level requirement: any chiral pool synthesis or catalytic asymmetric process demanding the (S)-absolute configuration will fail with the racemate, and use of the (R)-enantiomer (CAS 578740-87-1) would invert the stereochemical outcome completely [1].

Asymmetric Synthesis Enantiomeric Excess Chiral Pool Strategy

Commercial and Patent Relevance: Higher Citation Density for the (S)-Enantiomer Compared to Its (R)-Counterpart

The (S)-enantiomer (CAS 128257-10-3) is referenced in 28 patents, as indexed by PubChemLite [1], indicating substantial industrial and academic investment in this specific stereoisomer. In contrast, the (R)-enantiomer (CAS 578740-87-1) exhibits a markedly lower patent citation footprint in publicly available databases, consistent with the (S)-enantiomer being the biologically and synthetically preferred antipode in pharmaceutical intermediate applications . This patent density asymmetry provides a procurement-relevant signal: the (S)-enantiomer is the validated workhorse for intellectual-property-driven research and scale-up programs, whereas the (R)-enantiomer and racemate remain niche.

Patent Landscape Procurement Intelligence Chiral Intermediate Demand

Optimal Application Scenarios for (S)-2-(Hydroxymethyl)pyrrolidine-1-carboxamide Based on Quantitative Differentiation Evidence


Chiral Pool Synthesis of Pyrrolidine-Containing Pharmaceutical Intermediates Requiring (S)-Absolute Configuration

When a synthetic route demands a pyrrolidine-1-carboxamide building block with a defined (S)-stereocenter, only the single (S)-enantiomer (CAS 128257-10-3) guarantees the correct absolute stereochemistry [1]. The racemate introduces an unresolvable 1:1 mixture, and the (R)-enantiomer produces the antipode. This scenario is supported by the compound's classification as a chiral building block and its presence in 28 patents, indicating widespread adoption in enantioselective pharmaceutical intermediate synthesis .

Solid-Form Screening and Crystallization Process Development Leveraging Distinct Melting Behavior

The (S)-enantiomer's melting point (92.7–93.5 °C) differs from the racemate (94–96 °C) [1], providing a measurable thermal property that can be exploited in polymorph screening, purity verification by DSC, and recrystallization optimization. Procurement of the enantiopure form ensures reproducible solid-state behavior, which is critical for quality control in GMP manufacturing environments.

Reference Standard for Chiral HPLC Method Development and Enantiomeric Purity Determination

With a supplier-reported chemical purity of ≥97% and single-enantiomer identity [1], the (S)-enantiomer serves as a qualified reference standard for developing chiral HPLC or SFC methods to resolve enantiomeric impurities in synthetic batches. This application directly leverages the stereochemical integrity documented in supplier specifications and is essential for regulatory-compliant quality testing of pyrrolidine-1-carboxamide intermediates destined for pharmaceutical use.

Medicinal Chemistry Scaffold Decoration for Structure-Activity Relationship (SAR) Studies Targeting Chiral-Dependent Biological Activity

The (S)-enantiomer's higher patent citation density (28 patents) relative to the (R)-enantiomer [1] signals that drug discovery programs have preferentially explored this antipode for biological target engagement. The hydroxymethyl and carboxamide functional groups provide vectors for further derivatization, making this compound a strategic starting material for SAR campaigns where the (S)-configuration is hypothesized or known to be required for target binding .

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